molecular formula C8H6I2O2 B14122512 3,5-Diiodo-2-methylbenzoic acid

3,5-Diiodo-2-methylbenzoic acid

Cat. No.: B14122512
M. Wt: 387.94 g/mol
InChI Key: KGXDDJVMNGOJQB-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid with iodine substituents at the 3- and 5-positions and a methyl group at the 2-position of the benzene ring. Iodine’s large atomic radius and polarizability, combined with the electron-donating methyl group, likely influence its physicochemical behavior, including solubility, acidity, and stability. Such compounds are often utilized in pharmaceutical intermediates, agrochemicals, or as heavy-atom derivatives for crystallographic studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6I2O2

Molecular Weight

387.94 g/mol

IUPAC Name

3,5-diiodo-2-methylbenzoic acid

InChI

InChI=1S/C8H6I2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)

InChI Key

KGXDDJVMNGOJQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)I)C(=O)O

Origin of Product

United States

Preparation Methods

General Principles of Aromatic Iodination

Iodination of aromatic compounds typically involves electrophilic aromatic substitution reactions. However, direct iodination presents unique challenges compared to other halogenation processes due to:

  • The lower electronegativity of iodine compared to other halogens
  • The reversibility of iodination reactions
  • The requirement for oxidants to generate the active iodinating species

Direct Iodination Methods

Iodic Acid-Mediated Iodination

One of the most viable approaches for preparing 3,5-diiodo-2-methylbenzoic acid involves using iodic acid (HIO3) as the oxidizing agent in combination with molecular iodine. This method is adapted from general aromatic iodination protocols that have proven effective for various deactivated arenes.

The reaction proceeds according to the following stoichiometry:
5 ArH + 2 I2 + HIO3 → 5 ArI + 3 H2O

For diiodination, excess reagents and extended reaction times are typically required. The reaction conditions generally include:

  • Anhydrous HIO3 as the oxidizing agent
  • Acetic acid/acetic anhydride as solvent
  • Concentrated sulfuric acid as catalyst
  • Elevated temperatures (70-90°C)
  • Extended reaction times (6-24 hours)

Potassium Persulfate/Iodine Method

Based on the procedures developed for the synthesis of monoiodinated derivatives, a modified approach using potassium persulfate as an oxidant can be adapted for the preparation of this compound:

Reaction Procedure:

  • To a mixture of acetic acid (or propionic acid), water, and concentrated sulfuric acid, add 2-methylbenzoic acid.
  • Add potassium persulfate as an oxidizing agent.
  • Add molecular iodine (in excess of stoichiometric requirements for diiodination).
  • Gradually increase temperature from 50°C to 90°C over several hours.
  • Maintain reaction at 90°C for 3-4 hours or until complete conversion.

The reaction mixture typically contains a distribution of products including unreacted starting material, mono-iodinated products (2-methyl-5-iodobenzoic acid and 2-methyl-3-iodobenzoic acid), and the desired this compound.

Zeolite-Catalyzed Iodination

A more selective approach involves the use of microporous compounds, particularly β-form zeolites, as catalysts in the iodination process:

Reaction Conditions:

  • β-form zeolite (Si/Al mole ratio of 10 to 250) as catalyst
  • Molecular iodine as iodinating agent
  • Oxidizing agent (typically a peroxide or persulfate)
  • Acetic anhydride as dehydrating agent
  • Reaction temperature of 70-90°C
  • Reaction time of 6-20 hours

This method offers enhanced regioselectivity toward the desired positions and can be performed in batch, semi-batch, or continuous flow reactors.

The zeolite catalyst can contain additional elements such as Na, K, Cs, Ca, Mg, Ti, Sn, Fe, Ni, Zn, Pb, or Ag within or outside its skeleton structure, which can influence the selectivity of the iodination process.

Transition Metal-Catalyzed Ortho-Iodination

Recent developments in transition metal-catalyzed C-H activation offer promising approaches for selective iodination. While primarily developed for ortho-selective mono-iodination, these methods can potentially be adapted for diiodination:

Iridium-Catalyzed Approach:

  • Simple iridium complexes as catalysts
  • 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent
  • No additional base or additive required
  • Mild reaction conditions (room temperature to 70°C)
  • Air and moisture tolerant

This method primarily targets the ortho position relative to the carboxylic acid group. For this compound synthesis, additional modification would be required to achieve the second iodination at the 5-position.

Indirect Synthetic Routes

Sequential Iodination Strategy

A more controlled approach involves sequential iodination steps, first targeting the more reactive position and then introducing the second iodine atom:

  • Selective mono-iodination of 2-methylbenzoic acid to form 2-methyl-5-iodobenzoic acid or 2-methyl-3-iodobenzoic acid
  • Second iodination step with more forceful conditions to introduce the additional iodine atom

This approach offers better control over the reaction but may require additional purification steps between iodinations.

Functional Group Transformation Approaches

Alternative approaches may involve:

  • Starting from differently substituted benzoic acids and introducing the methyl group after iodination
  • Using directed metallation followed by iodination
  • Employing protecting group strategies to direct iodination to specific positions

Purification Techniques

The isolation and purification of this compound from reaction mixtures typically involve crystallization techniques:

Crystallization Methods

Procedure:

  • Cool the reaction mixture to 15-20°C
  • Filter the precipitated solid
  • Wash with diluted acetic acid or water
  • Dry to obtain the crude product

Recrystallization for Higher Purity

Typical Conditions:

  • Dissolve crude product in 70% acetic acid/water
  • Heat until solution becomes clear
  • Cool slowly to 15-20°C
  • Filter the recrystallized product
  • Wash with 50% acetic acid solution
  • Dry to obtain high-purity product

Additional purification techniques that may be employed include:

  • Sublimation
  • Column chromatography
  • Distillation (for intermediates or volatile components)

Comparison of Synthetic Methods

Yield and Selectivity Comparison

Method Oxidant Catalyst/Additive Solvent System Temperature (°C) Time (h) Typical Yield (%) Selectivity*
Iodic Acid HIO3 H2SO4 AcOH/Ac2O 70-90 8-24 40-60 Medium
K2S2O8/I2 K2S2O8 H2SO4 AcOH/H2O 50-90 6-8 30-50 Low
Zeolite Peroxide/Persulfate β-form Zeolite AcOH/Ac2O 70-90 6-20 50-70 High
Ir-Catalyzed Air [Ir] Complex HFIP 25-70 16-48 40-60** Very High

Selectivity refers to the preference for the desired 3,5-diiodo product over other iodinated isomers
*
Requires modification to achieve diiodination; yields are estimates based on related compounds

Practical Considerations

The selection of an appropriate synthetic method depends on several factors:

  • Scale of Production : Zeolite-catalyzed methods are more suitable for industrial scale due to catalyst recovery and reuse potential.
  • Equipment Requirements : Transition metal-catalyzed methods may require specialized handling of catalysts but offer milder conditions.
  • Environmental Impact : Methods using excessive oxidants or generating significant waste streams present environmental challenges.
  • Economic Factors : The cost of reagents (particularly iodine and specialized catalysts) significantly impacts process economics.

Recovery and Recycling Considerations

An important aspect of industrial production is the recovery and recycling of valuable reagents:

Iodine Recovery

In the preparation of iodo compounds, recovery of unreacted iodine and recycling of iodide ions is economically crucial:

  • Collection of mother liquors from crystallization
  • Treatment with base (typically sodium hydroxide or potassium hydroxide) to liberate iodide ions
  • Oxidation of iodide ions to recover elemental iodine
  • Recycling of recovered iodine into subsequent batches

Starting Material Recovery

Incomplete conversion of 2-methylbenzoic acid can be addressed through recovery procedures:

  • Treatment of mother liquor with base
  • Extraction of 2-methylbenzoic acid
  • Reuse in subsequent batches

This approach enhances the overall atom economy and economics of the process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

3,5-Diiodo-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Diiodo-2-methylbenzoic acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
3,5-Diiodo-2-methylbenzoic acid C₈H₆I₂O₂ 403.94 2-CH₃, 3,5-I High lipophilicity; potential crystallography use
3,5-Dibromo-4-methylbenzoic acid C₈H₆Br₂O₂ 297.95 4-CH₃, 3,5-Br Irritant; solid at room temperature
3,5-Difluoro-2-methylbenzoic acid C₈H₆F₂O₂ 172.13 2-CH₃, 3,5-F High acidity; pharmaceutical intermediate
3,5-Diiodo-2-methoxybenzoic acid C₈H₆I₂O₃ 403.94 2-OCH₃, 3,5-I Enhanced polarity; solvent compatibility
2-Amino-3,5-diiodobenzoic acid C₇H₅I₂NO₂ 400.93 2-NH₂, 3,5-I Aqueous solubility; synthetic intermediate

Biological Activity

3,5-Diiodo-2-methylbenzoic acid is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological effects, particularly its anti-parasitic, antibacterial, and potential therapeutic applications.

  • Chemical Formula : C8H6I2O2
  • Molecular Weight : 332.94 g/mol
  • CAS Number : 5056895

Anti-Parasitic Activity

Research indicates that derivatives of this compound exhibit significant anti-parasitic properties. A study on iodotyramides demonstrated their effectiveness against various protozoan parasites, including Leishmania panamensis, Trypanosoma cruzi, and Plasmodium falciparum. The effective concentration (EC50) values for these compounds ranged from 6.19 to 25 µg/mL, indicating moderate to high activity against these pathogens without hemolytic effects on human red blood cells (RBC) .

Table 1: Anti-Parasitic Activity of Iodotyramides

Compound NameEC50 (µg/mL)Selectivity Index (SI)
N-(4-hydroxy-3,5-diiodophenethyl)-4-methylbenzamide17.9-
N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide17.5-
N-(3,5-diiodo-4-methoxyphenethyl)-4-methylbenzamide23.75-
N-(3,5-diiodophenethyl)-benzamide<25-

The selectivity index (SI) indicates the compound's safety profile relative to its anti-parasitic efficacy. Compounds with higher SI values are preferred for therapeutic applications due to their lower toxicity.

Antibacterial and Antibiofilm Activity

In addition to anti-parasitic effects, this compound and its derivatives have shown promising antibacterial properties. A study reported that compounds like 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) exhibited minimum inhibitory concentrations (MIC) of 100 μg/mL against planktonic growth of bacteria such as Vibrio harveyi and V. parahaemolyticus. These compounds also inhibited biofilm formation in a dose-dependent manner .

Table 2: Antibacterial Activity of Halogenated Acids

Compound NameMinimum Inhibitory Concentration (MIC) (µg/mL)
DIMPBA100
FIPBA100

The ability of these compounds to reduce virulence factors such as motility and hydrophobicity further enhances their potential as antibacterial agents.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

  • Electrophilic Attack : The iodine atoms in the compound can react with nucleophilic sites in proteins and nucleic acids, leading to cellular dysfunction.
  • Radical Formation : Similar to other halogenated compounds, it may generate reactive oxygen species (ROS), which can damage cellular structures.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways in both bacterial and parasitic organisms.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of iodinated benzoic acids:

  • A notable study synthesized various derivatives through electrophilic aromatic substitution and assessed their efficacy against protozoan parasites .
  • Another investigation highlighted the antibacterial properties of halogenated phenylboronic acids, including DIMPBA, emphasizing their role in biofilm inhibition .

Q & A

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • Methodological Answer : Use inert atmosphere (N₂/Ar) to prevent iodine sublimation. Personal protective equipment (PPE) includes acid-resistant gloves and face shields. Vent gas scrubbers neutralize volatile iodine species. Emergency procedures for skin/eye contact: rinse with 1% Na₂S₂O₃ solution followed by water. Store in amber glass to avoid light-induced decomposition .

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